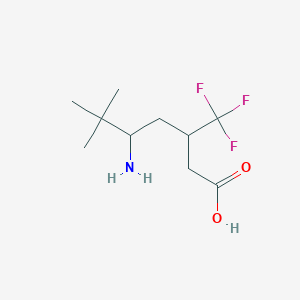
5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, alcohols, aldehydes, and substituted amino acids .
Wissenschaftliche Forschungsanwendungen
5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins and modulate their activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid: Similar in structure but with a benzoic acid backbone.
5-Amino-3-(trifluoromethyl)picolinonitrile: Contains a picolinonitrile group instead of a heptanoic acid backbone.
Uniqueness
5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid is unique due to its heptanoic acid backbone combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H18F3NO2 |
|---|---|
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
5-amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid |
InChI |
InChI=1S/C10H18F3NO2/c1-9(2,3)7(14)4-6(5-8(15)16)10(11,12)13/h6-7H,4-5,14H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
OXOSSQSXIJTZSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CC(CC(=O)O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid](/img/structure/B13222474.png)
![2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13222475.png)
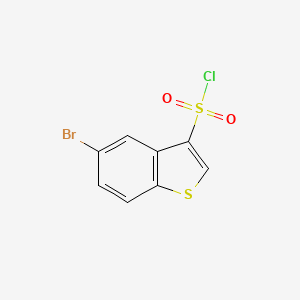
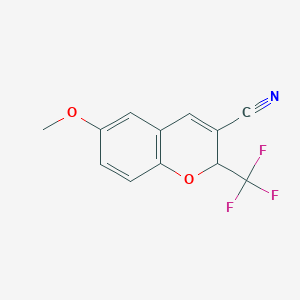
![1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13222480.png)

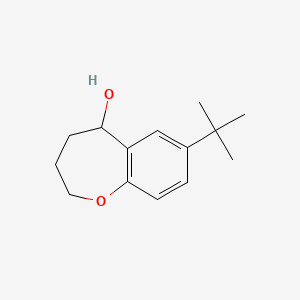
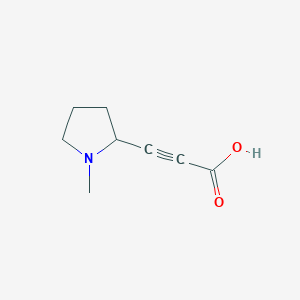
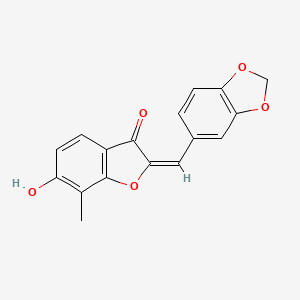
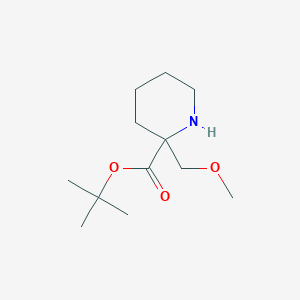
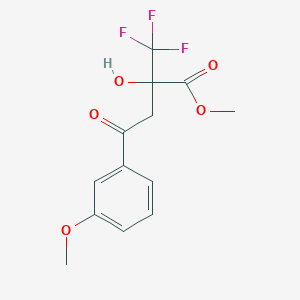
![tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13222533.png)
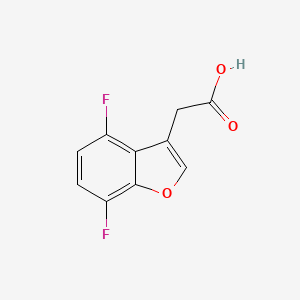
![Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13222544.png)
